molecular formula C15H15NO2 B3222420 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde CAS No. 1213239-68-9

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde

Cat. No. B3222420
CAS RN: 1213239-68-9
M. Wt: 241.28 g/mol
InChI Key: RLXDCHSLQWYWQH-UHFFFAOYSA-N
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Description

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde is an organic compound .

Scientific Research Applications

Synthesis and Structural Studies

  • Triorganostannyl Esters of Pyridinylimino Substituted Aminobenzoic Acids : Researchers have synthesized and investigated the structural properties of triorganostannyl esters derived from pyridinylimino substituted aminobenzoic acids. These compounds are notable for their potential in modifying photophysical properties of metals and ligands through metal coordination, offering insights into their applications in materials science and coordination chemistry (Tzimopoulos et al., 2010).

  • Fluorescence of Novel Pyrazolo Naphthyridines : The study on heterocyclic orthoaminoaldehyde derivatives, including the synthesis of pyrazolo[3,4-b]pyridine-5-carbaldehyde, highlights the impact of specific solute-solvent interactions and electron donor-acceptor substituents on fluorescence. This research contributes to the understanding of photophysical properties and could influence the development of fluorescent materials and sensors (Patil et al., 2010).

  • Polyimides Derived from Pyridine-Bridged Aromatic Dianhydride : The synthesis of new polyimides using pyridine-bridged aromatic dianhydride demonstrates applications in creating materials with desirable thermal and mechanical properties. These findings could be relevant for developing advanced polymers for industrial applications (Wang et al., 2006).

  • Curing Behaviors with Epoxy Resins : Research on pyridinyl-containing benzoxazine and its unusual curing behaviors with epoxy resins suggests potential applications in creating thermosets with improved thermal properties. Such studies are crucial for advancing materials science, particularly in the development of novel polymeric materials (Lin et al., 2014).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Derivatives : The synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their evaluation for antibacterial and antitumor activities underline the potential of such compounds in medicinal chemistry. This area of research opens pathways for the development of new therapeutic agents (Elewa et al., 2021).

properties

IUPAC Name

6-(4-propan-2-yloxyphenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(2)18-14-6-4-13(5-7-14)15-8-3-12(10-17)9-16-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXDCHSLQWYWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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